Cas no 96576-57-7 (1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-(1-hydroxyethyl)-)

1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-(1-hydroxyethyl)- is a heterocyclic organic compound featuring a benzodioxin core functionalized with a nitrile group and a hydroxyethyl substituent. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both nitrile and hydroxyl groups enhances reactivity, enabling further derivatization for targeted molecular design. Its stable benzodioxin framework contributes to favorable thermal and oxidative stability, making it suitable for demanding reaction conditions. The compound’s balanced polarity also ensures compatibility with a range of solvents, facilitating purification and downstream processing. These attributes make it a valuable building block in medicinal chemistry and material science.
1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-(1-hydroxyethyl)- structure
96576-57-7 structure
Product name:1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-(1-hydroxyethyl)-
CAS No:96576-57-7
MF:C11H11NO3
MW:205.21
CID:4360544

1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-(1-hydroxyethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-(1-hydroxyethyl)-

1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-(1-hydroxyethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24536953-1.0g
2-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
96576-57-7 95%
1.0g
$0.0 2022-11-30

Additional information on 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-(1-hydroxyethyl)-

1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-(1-hydroxyethyl)- (CAS No: 96576-57-7)

1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-(1-hydroxyethyl)- is a complex organic compound with the CAS registry number 96576-57-7. This compound belongs to the class of benzodioxins, which are known for their unique structural properties and potential applications in various fields of chemistry and materials science. The molecule consists of a benzodioxin ring system with a cyano group (-CN) attached at the 2-position and a hydroxyethyl group (-CH(OH)CH3) at the same position, making it a dihydro derivative of the parent benzodioxin structure.

The benzodioxin core of this compound is a six-membered aromatic ring fused with a dioxane ring (a four-membered ring containing two oxygen atoms). This structure imparts stability and unique electronic properties to the molecule. The presence of the cyano group introduces additional functionality, as cyano groups are known for their ability to participate in various chemical reactions, including nucleophilic addition and substitution reactions. The hydroxyethyl group adds hydrophilicity to the molecule, potentially enhancing its solubility in polar solvents.

Recent studies have explored the synthesis and characterization of 1,4-benzodioxin derivatives, including this compound. Researchers have employed various synthetic routes to construct the benzodioxin framework, such as oxidative coupling reactions and cyclization processes involving diols and carbonyl compounds. The introduction of substituents like the cyano and hydroxyethyl groups has been achieved through directed metallation or nucleophilic substitution strategies.

One area of interest in the study of benzodioxin derivatives is their potential application in drug discovery. The unique combination of aromaticity and functional groups in these compounds makes them promising candidates for modulating biological targets such as enzymes or receptors. For instance, the cyano group can act as a bioisostere for other functional groups in drug molecules, potentially enhancing binding affinity or selectivity.

Additionally, benzodioxin derivatives have been investigated for their role in materials science, particularly in the development of advanced polymers and organic semiconductors. The rigid aromatic structure of benzodioxins can contribute to high thermal stability and mechanical strength in polymer systems. The presence of electron-withdrawing groups like cyano can further modulate the electronic properties of these materials.

From a toxicological perspective, understanding the safety profile of 1,4-benzodioxin derivatives is crucial for their application in pharmaceuticals or consumer products. Recent research has focused on evaluating the acute and chronic toxicity of these compounds in various biological models. Results indicate that while some benzodioxin derivatives exhibit low toxicity at therapeutic concentrations, further studies are required to fully characterize their long-term effects.

In conclusion, 1,4-benzodioxin-2-carbonitrile, 2,3-dihydro-2-(1-hydroxyethyl)- (CAS No: 96576-57-7) represents an intriguing compound with diverse potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research in drug discovery and materials science. As new synthetic methods and characterization techniques continue to emerge, our understanding of this compound's properties and utility will undoubtedly expand.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd